molecular formula C8H8N2O B1304814 Imidazo[1,2-a]pyridin-2-ylmethanol CAS No. 82090-52-6

Imidazo[1,2-a]pyridin-2-ylmethanol

Cat. No.: B1304814
CAS No.: 82090-52-6
M. Wt: 148.16 g/mol
InChI Key: ROPHYEIJSUUKEO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethanol is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science. This compound is recognized for its unique structural properties, which make it a valuable scaffold in various chemical reactions and applications.

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . Therefore, the synthesis of imidazo[1,2-a]pyridines from various substrates is an area of active research . The ecological impact of the methods and the mechanistic aspects are also areas of future research .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-2-ylmethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to influence enzymes involved in carbohydrate metabolism . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in certain cancer cell lines by activating the p53/Bax mitochondrial apoptotic pathway . This compound’s impact on cellular function underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for its biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods . Long-term in vitro and in vivo studies are essential to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage thresholds and potential toxicities is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism. Detailed studies on its metabolic pathways are necessary to elucidate its full biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications may direct it to particular compartments or organelles, where it can exert its biochemical effects. Detailed studies on its subcellular localization are crucial for understanding its mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridin-2-ylmethanol can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and reduction steps. For example, the reaction between 2-aminopyridine and an aryl aldehyde in the presence of a catalyst such as iodine can yield the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions, which are efficient and cost-effective. These reactions often use readily available starting materials and can be scaled up for large-scale production. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPHYEIJSUUKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383760
Record name imidazo[1,2-a]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82090-52-6
Record name imidazo[1,2-a]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.68 g of lithium borohydride were added at room temperature to a solution of 9.17 g of ethyl imidazo[1,2-a]pyridine-2-carboxylate [described in J. Org. Chem., 30, 2403 -2407 (1965)]in 200 ml of tetrahydrofuran, and then 20 ml of methanol were added dropwise to the mixture, which was then allowed to stand overnight at room temperature. At the end of this time, the reaction mixture was diluted with 10 ml of water and then concentrated by evaporation under reduced pressure. The concentrate was mixed with an aqueous solution of sodium chloride, after which it was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of ethyl acetate and ethanol as the eluent. The product was then recrystallized from a mixture of ethyl acetate and hexane, to give 0.56 g of the title compound, melting at 126°-128° C.
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Synthesis routes and methods II

Procedure details

3.68 g of lithium borohydride were added at room temperature to a solution of 9.17 g of ethyl imidazo[1,2-a]pyridine-2-carboxylate [described in J. Org. Chem., 30, 2403-2407 (1965)] in 200 ml of tetrahydrofuran, and then 20 ml of methanol were added dropwise to the mixture, which was then allowed to stand overnight at room temperature. At the end of this time, the reaction mixture was diluted with 10 ml of water and then concentrated by evaporation under reduced pressure. The concentrate was mixed with an aqueous solution of sodium chloride, after which it was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of ethyl acetate and ethanol as the eluent. The product was then recrystallized from a mixture of ethyl acetate and hexane, to give 0.56 g of the title compound, melting at 126°-128° C.
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200 mL
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Synthesis routes and methods III

Procedure details

Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.5 g, 7.9 mmol) was dissolved in diethyl ether (30 mL) and dichloromethane (20 mL). Lithium aluminum hydride (450 mg, 11.8 mmol) was added at 0° C., and the mixture was stirred 3 hours at room temperature. The reaction was quenched with an aqueous solution of sodium hydroxide and extracted 5 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation of the solvent, imidazo[1,2-a]pyridin-2-ylmethanol was obtained as a yellow oil (527 mg, 45% yield) and used in the next step without purification; 1H NMR (400 MHz, CDCl3): δ 4.86 (s, 2H), 6.76-6.80 (m, 1H), 7.15-7.20 (m, 1H), 7.55-7.58 (m, 2H), 8.09 (d, J=6.8 Hz, 1H).
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45%

Synthesis routes and methods IV

Procedure details

To an ice-cold solution of ethyl imidazo[1,2-a]pyridine-2-carboxylate (6.1 g, 32 mmol) in dry THF (300 mL) was added lithium aluminium hydride (LAH) (2.4 g, 64 mmol) in portions, and the temperature was maintained at <5° C. for 2 h. THF and water (50 mL, 1:1 v/v) were added slowly and the mixture was filtered. The filtrate was evaporated to dryness. The residue was re-dissolved in EtOAc (60 mL), and washed with brine (10 mL×3). The organic layers were combined, and the solvent was removed to give the title compound (4.3 g, yield 90%). ESI MS: m/z 149 [M+H]+.
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